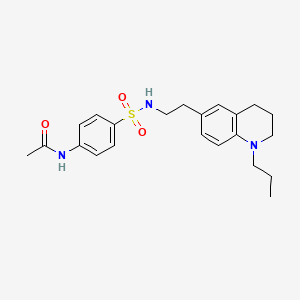
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to be an organic molecule with multiple functional groups. It contains a propyl group, a tetrahydroquinoline group, an ethyl group, a sulfamoyl group, and a phenyl group attached to an acetamide group. Each of these groups contributes to the overall properties of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinoline group, for example, is a heterocyclic compound that contains a nitrogen atom. The phenyl group is a cyclic aromatic hydrocarbon, and the sulfamoyl group contains sulfur and nitrogen atoms.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic ring might undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide and sulfamoyl might increase its solubility in polar solvents.科学研究应用
Structural Aspects and Properties
Crystal Engineering and Host–Guest Complexes : Research has explored the structural aspects of amide-containing isoquinoline derivatives, highlighting their potential in forming gels and crystalline solids when treated with mineral acids. The study of host–guest complexes of these compounds reveals enhanced fluorescence emission, suggesting applications in materials science for sensing and imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity
Novel Sulfonamide Derivatives : A variety of sulfonamide derivatives have been synthesized, showing potent in vitro anticancer activity against breast and colon cancer cell lines. This indicates their potential as a new class of anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Antibacterial Activity
Novel Quinoline Derivatives : Research into 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives has shown them to possess good antibacterial activity against strains like Bacillus subtilis and Aspergillus niger, suggesting their application in developing new antimicrobial agents (Le, Pham, & Nguyen, 2018).
Antimalarial Activity
Tebuquine and Related Compounds : A series related to tebuquine demonstrated significant antimalarial activity against Plasmodium berghei in mice and showed promise against resistant strains of parasites, indicating their potential in malaria treatment and prevention (Werbel et al., 1986).
Antioxidant Activity
Coordination Complexes of Pyrazole-Acetamide : Two pyrazole-acetamide derivatives and their coordination complexes were synthesized and characterized, showing significant antioxidant activity. This research may contribute to the development of new antioxidant compounds (Chkirate et al., 2019).
Synthesis and Characterization
Acetylenic Quinolinesulfonamide Derivatives : A study focusing on the synthesis and evaluation of acetylenic quinolinesulfonamides revealed their potent antiproliferative activity against human breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Marciniec et al., 2017).
安全和危害
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
未来方向
Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve modifying the structure to enhance certain properties or reduce potential hazards.
属性
IUPAC Name |
N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-3-14-25-15-4-5-19-16-18(6-11-22(19)25)12-13-23-29(27,28)21-9-7-20(8-10-21)24-17(2)26/h6-11,16,23H,3-5,12-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLJQGRYQISXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)
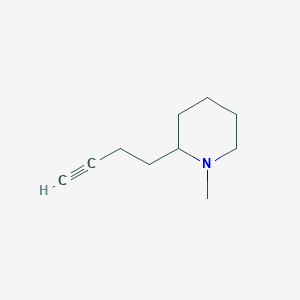
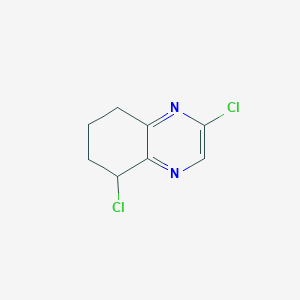
![N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458613.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)
![4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2458616.png)
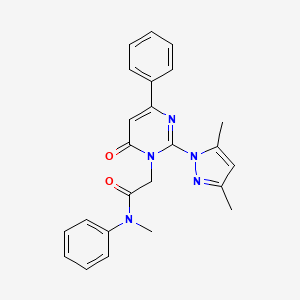
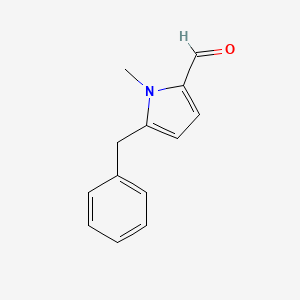
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)
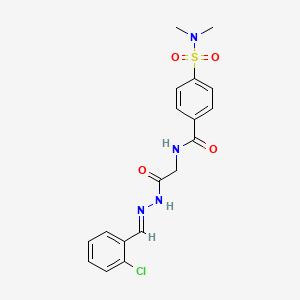
![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)